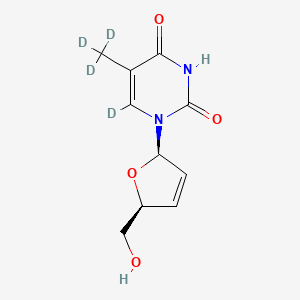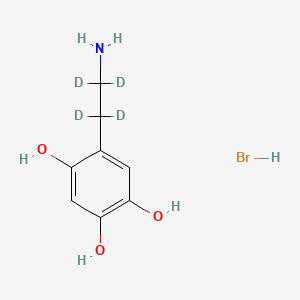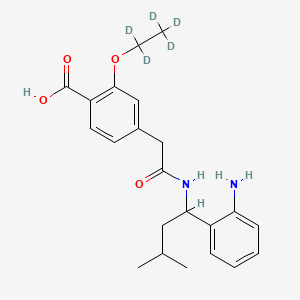
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is a deuterated form of 1,3,4,11b-Detetrahydrotetrabenazine chloride. This compound is often used as a reference standard in various scientific research applications due to its high purity and stability . The deuterium labeling (d6) enhances its utility in mass spectrometry and other analytical techniques.
Vorbereitungsmethoden
The synthesis of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves the photolytic degradation of Tetrabenazine, a well-known vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders. The reaction conditions typically include exposure to light and the presence of deuterated solvents to ensure the incorporation of deuterium atoms. Industrial production methods focus on maintaining high purity and yield through controlled reaction environments and purification processes.
Analyse Chemischer Reaktionen
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic labeling.
Biology: The compound is used in studies involving VMAT inhibitors to understand the mechanisms of neurotransmitter regulation.
Medicine: Research on hyperkinetic movement disorders often utilizes this compound to investigate the pharmacokinetics and pharmacodynamics of related drugs.
Wirkmechanismus
The mechanism of action of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves its interaction with VMAT, inhibiting the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to a decrease in the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements. The deuterium labeling does not significantly alter the compound’s mechanism but enhances its analytical detectability.
Vergleich Mit ähnlichen Verbindungen
1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) can be compared with other similar compounds such as:
Tetrabenazine: The parent compound, used clinically for hyperkinetic movement disorders.
1,3,4,11b-Detetrahydrotetrabenazine chloride: The non-deuterated form, which lacks the enhanced analytical properties of the deuterated version.
Deutetrabenazine: Another deuterated VMAT inhibitor with similar applications but different pharmacokinetic properties.
The uniqueness of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) lies in its deuterium labeling, which provides advantages in analytical precision and stability .
Eigenschaften
Molekularformel |
C19H24ClNO3 |
|---|---|
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-6,7-dihydrobenzo[a]quinolizin-5-ium-2-ol;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-12H,5-7H2,1-4H3;1H/i1D3,2D3; |
InChI-Schlüssel |
OQQCMYFTKBSAFD-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC)C([2H])([2H])[2H].[Cl-] |
Kanonische SMILES |
CC(C)CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)
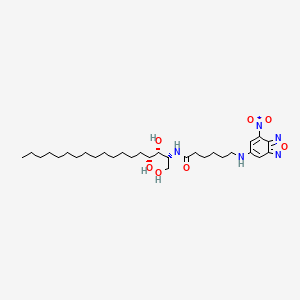
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
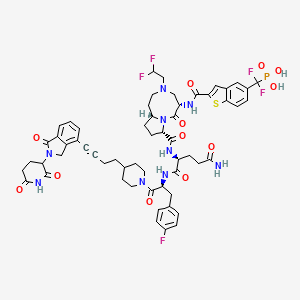


![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

